molecular formula C16H24INO2 B215498 N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine

N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine

Cat. No. B215498
M. Wt: 389.27 g/mol
InChI Key: QUWSCNHOMODVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine, also known as CR845, is a synthetic compound that has been studied for its potential use as an analgesic drug. It belongs to the kappa opioid receptor agonist class of drugs and has been shown to have potential therapeutic benefits for the treatment of pain and other conditions.

Mechanism of Action

N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine acts as a selective kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor in the body. The activation of this receptor leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior.
Biochemical and Physiological Effects:
N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include potent analgesic effects, anti-inflammatory effects, and modulation of mood and behavior. It has also been shown to have a low potential for abuse and addiction, which makes it an attractive alternative to other opioid analgesics.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine has several advantages for use in laboratory experiments. It has a well-defined mechanism of action, which makes it easier to study and understand its effects. It also has a low potential for abuse and addiction, which makes it a safer alternative to other opioid analgesics. However, N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine also has some limitations for use in laboratory experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic effects.

Future Directions

There are several future directions for research on N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine. These include further studies of its potential therapeutic benefits for the treatment of pain, pruritus, depression, and other conditions. There is also a need for further studies on its mechanism of action and its effects on different physiological systems in the body. Additionally, there is a need for further studies on the safety and tolerability of N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine in clinical trials.

Synthesis Methods

The synthesis of N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine involves several steps, including the reaction of cyclopentylamine with 2-(2-iodo-4-methylphenoxy)ethylamine to form an intermediate compound, which is then reacted with ethylene oxide to form the final product. The synthesis process has been optimized to maximize yield and purity of the final product.

Scientific Research Applications

N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine has been extensively studied for its potential use as an analgesic drug. It has been shown to have potent analgesic effects in preclinical studies, and has also been tested in clinical trials for the treatment of acute and chronic pain. In addition to its analgesic effects, N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine has also been studied for its potential use in the treatment of pruritus (itching), depression, and other conditions.

properties

Product Name

N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine

Molecular Formula

C16H24INO2

Molecular Weight

389.27 g/mol

IUPAC Name

N-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl]cyclopentanamine

InChI

InChI=1S/C16H24INO2/c1-13-6-7-16(15(17)12-13)20-11-10-19-9-8-18-14-4-2-3-5-14/h6-7,12,14,18H,2-5,8-11H2,1H3

InChI Key

QUWSCNHOMODVPP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCCOCCNC2CCCC2)I

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCNC2CCCC2)I

Origin of Product

United States

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